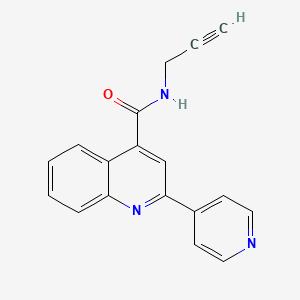
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. MP-10 belongs to the class of pyrazole carboxamides, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The exact mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is not fully understood. However, it has been suggested that N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been found to activate the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation.
Biochemical and Physiological Effects
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and reduce the expression of proteins involved in tumor growth and metastasis. In addition, N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been found to improve cognitive function, reduce oxidative stress, and enhance mitochondrial function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of novel therapeutics for the treatment of various inflammatory and pain disorders. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been found to exhibit antitumor activity against various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide for different diseases.
未来方向
There are several future directions for the research on N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide. Firstly, more studies are needed to elucidate the exact mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide and its effects on various signaling pathways involved in inflammation, pain, and cancer. Secondly, further studies are needed to optimize the synthesis method of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide to improve its yield and purity. Thirdly, more studies are needed to evaluate the pharmacokinetics and pharmacodynamics of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide in vivo to determine its optimal dosage and administration route. Fourthly, more studies are needed to evaluate the safety and toxicity of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide in animal models and humans. Lastly, more studies are needed to evaluate the potential of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide as a therapeutic agent in various diseases, including inflammatory disorders, pain disorders, neurodegenerative diseases, and cancer.
Conclusion
In conclusion, N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide is a promising compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide exhibits potent anti-inflammatory, analgesic, antitumor, and neuroprotective effects in animal models of various diseases. However, further studies are needed to elucidate the exact mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide and its effects on various signaling pathways involved in different diseases. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has the potential to be developed as a novel therapeutic agent for the treatment of various diseases, including inflammatory disorders, pain disorders, neurodegenerative diseases, and cancer.
合成方法
The synthesis of N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide involves the reaction of 4-methylpyridin-2-amine with 1-phenylpyrazole-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is purified by column chromatography to obtain N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide in high yield and purity.
科学研究应用
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has also been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-17-15(9-12)19-16(21)13-10-18-20(11-13)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUREXYUIOIFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-1-phenylpyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)

![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)

![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)


![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)




